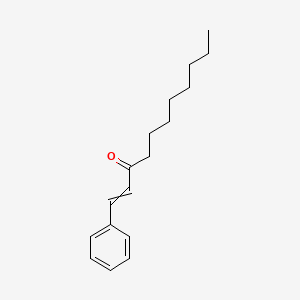
1-Undecen-3-one, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecen-3-one, 1-phenyl- is an organic compound with the molecular formula C17H24O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to an alkyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecen-3-one, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 1-undecene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 1-Undecen-3-one, 1-phenyl- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Undecen-3-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Undecen-3-one, 1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Undecen-3-one, 1-phenyl- involves its interaction with specific molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
- 1-Nonen-3-one, 1-phenyl-
- 1-Decen-3-one, 1-phenyl-
- 1-Dodecen-3-one, 1-phenyl-
Comparison: 1-Undecen-3-one, 1-phenyl- is unique due to its specific chain length and the presence of both an alkyl and phenyl group. This combination imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The balance between hydrophobic and hydrophilic interactions makes it particularly useful in various applications.
Properties
CAS No. |
56843-35-7 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-phenylundec-1-en-3-one |
InChI |
InChI=1S/C17H24O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15H,2-6,10,13H2,1H3 |
InChI Key |
IKJLIQNJILFDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


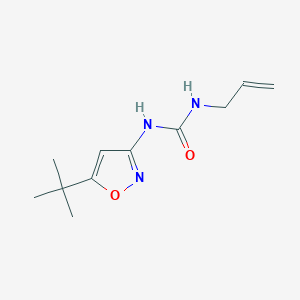
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
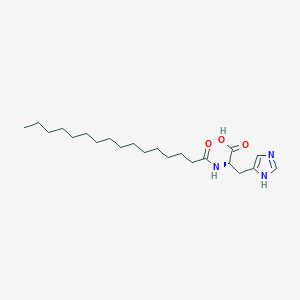
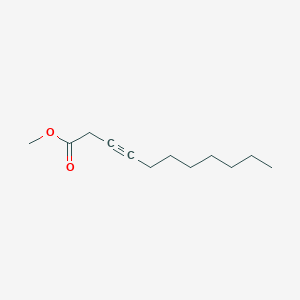
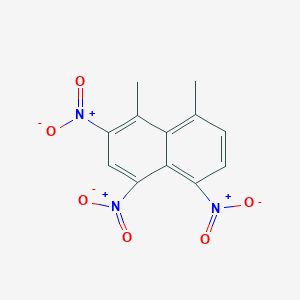

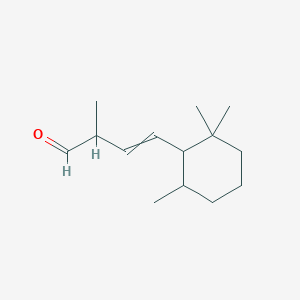
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

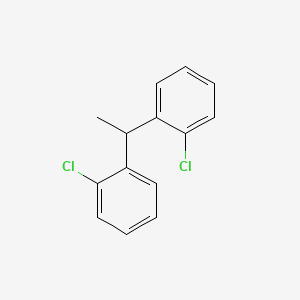
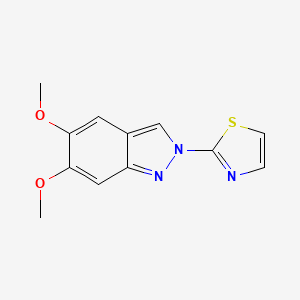
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
